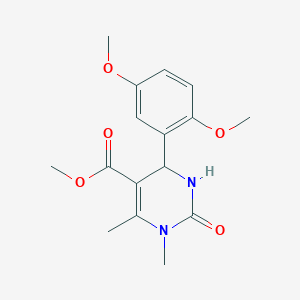![molecular formula C13H15BrN2O B5013236 N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine](/img/structure/B5013236.png)
N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(5-bromo-2-furyl)methyl]-N-methyl-2-(2-pyridinyl)ethanamine, commonly known as "Furanyl-Fentanyl," is a synthetic opioid that has gained popularity in recent years due to its potent analgesic effects. This chemical compound is structurally similar to fentanyl, a highly potent opioid that is commonly used in medical settings for pain relief.
Mechanism of Action
Furanyl-Fentanyl exerts its analgesic effects by binding to the mu-opioid receptors in the brain and spinal cord. This binding results in the inhibition of pain signals, leading to pain relief.
Biochemical and Physiological Effects:
Furanyl-Fentanyl has been found to have potent analgesic effects, similar to those of fentanyl. However, it has also been found to have a shorter duration of action and a lower potency than fentanyl. Additionally, Furanyl-Fentanyl has been found to have sedative effects, which can lead to respiratory depression and other adverse effects.
Advantages and Limitations for Lab Experiments
One advantage of using Furanyl-Fentanyl in lab experiments is its potent analgesic effects, which can be useful in studying pain pathways and developing new pain medications. However, its sedative effects and potential for respiratory depression can also limit its use in certain experiments.
Future Directions
There are several potential future directions for research involving Furanyl-Fentanyl. One area of study could be the development of new pain medications based on its chemical structure. Additionally, researchers could investigate ways to mitigate the sedative and respiratory effects of the compound, making it safer for use in medical settings. Finally, more research could be conducted to better understand the biochemical and physiological effects of Furanyl-Fentanyl, which could lead to new insights into pain pathways and potential treatments for pain.
Synthesis Methods
The synthesis of Furanyl-Fentanyl involves the reaction between N-methyl-2-(2-pyridinyl)ethanamine and 5-bromo-2-furaldehyde. The reaction is carried out under specific conditions, and the resulting product is purified to obtain Furanyl-Fentanyl.
Scientific Research Applications
Furanyl-Fentanyl has been used extensively in scientific research, particularly in the field of pharmacology. Researchers have studied the chemical compound's mechanism of action, biochemical and physiological effects, and potential applications in medicine.
properties
IUPAC Name |
N-[(5-bromofuran-2-yl)methyl]-N-methyl-2-pyridin-2-ylethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN2O/c1-16(10-12-5-6-13(14)17-12)9-7-11-4-2-3-8-15-11/h2-6,8H,7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNHCXEYBNYVJRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC1=CC=CC=N1)CC2=CC=C(O2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![isobutyl 4-[4-(benzyloxy)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5013158.png)




![N-(2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}ethyl)benzenesulfonamide](/img/structure/B5013188.png)
![10-bromo-6-(4-methoxy-1-naphthyl)-3-(methylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5013211.png)
![(3S*,4S*)-1-[1-(2-chlorophenyl)-4-piperidinyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5013218.png)
amino]methyl}phenol](/img/structure/B5013221.png)
![1-[3-(2-phenyl-1H-indol-1-yl)propanoyl]-4-piperidinecarboxamide](/img/structure/B5013225.png)

![4-[4-(2-tert-butyl-4-methylphenoxy)butyl]morpholine oxalate](/img/structure/B5013240.png)
![2-[{2-[2-(4-chloro-2-methylphenoxy)ethoxy]ethyl}(methyl)amino]ethanol ethanedioate (salt)](/img/structure/B5013244.png)
![5-{[(4-{[3-(4-morpholinyl)propyl]amino}-3-nitrophenyl)sulfonyl]amino}isophthalic acid](/img/structure/B5013248.png)